Ethyl isothiocyanate
Overview
Description
Improved Synthesis of Isothiocyanates
Isothiocyanates are synthesized from dithiocarbamic acid salts through a desulfurization process, which has been improved by using molecular iodine and sodium bicarbonate in a water/ethyl acetate biphasic medium. This method is notable for its environmental acceptability, cost-effectiveness, and high yields .
Molecular Structure of Ethyl Isothiocyanate
Ethyl isothiocyanate has been studied using electron diffraction and microwave spectroscopy, revealing a cis-conformation in the gas phase. The molecular structure is characterized by specific bond lengths and angles, such as the NCS and NCO skeletal parameters .
Chemical Reactivity and Derivatives
Ethyl isothiocyanate reacts with dianions derived from cyclic thioureas to produce ring-fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives . Additionally, reactions with dicarboxylic acids yield bisacylals with isothiocyanate groups , and the reaction with ethylene oxide in the presence of tetraethylammonium bromide forms a spiran-type compound .
Physical and Chemical Properties
The physical properties of ethyl isothiocyanate, such as its dipole moment and vibrational modes, have been determined through microwave spectroscopy. The dipole moment is significant, indicating a polar molecule, and vibrational satellites have been observed for the C–N torsion and CNC bending .
Synthesis of Surfactants and Heterocyclic Compounds
Ethyl isothiocyanate serves as a versatile intermediate in the synthesis of new surfactants, with the ability to form vesicular systems in water . It is also used in heterocyclic synthesis, providing a route for the creation of polyfunctionally substituted 3-(thiazol-2'-ylidene)pyridines and their fused derivatives .
Applications in Chirality Recognition
Isothiocyanates like ethyl isothiocyanate are used as chirality recognizing reagents for determining the enantiomeric purity of chiral amines by NMR, showcasing their utility in stereochemical analysis .
Scientific Research Applications
Pest Control in Agriculture : Ethyl isothiocyanate plays a role in agricultural pest control. For instance, a study demonstrated the effectiveness of a formulation containing ethyl formate and methyl isothiocyanate for fumigating wheat in silos, successfully controlling pests like Sitophilus oryzae and Tribolium castaneum (Ren et al., 2008).
Molecular Structure Analysis : Research on the microwave spectrum of ethyl isothiocyanate has provided valuable insights into its molecular structure, useful in various chemical applications (Sakaizumi, Ohashi & Yamaguchi, 1976).
Biomedical Research : Ethyl isothiocyanate derivatives have been studied for their potential in biomedical applications, such as the development of luminescent lanthanide chelates for imaging and diagnostics (Li & Selvin, 1997).
Antibacterial Activities : Isothiocyanate derivatives, including ethyl variants, exhibit antibacterial properties. A study highlighted the broad antibacterial effect of 4-hydroxybutyl isothiocyanate and noted the potential of these compounds in battling bacterial infections (Šovčíková et al., 2008).
Synthesis Methods : The synthesis of isothiocyanates, including ethyl isothiocyanate, has been a research focus for nearly a century due to their diverse applications, including anticancer, antimicrobial, and anti-inflammatory properties (Eschliman & Bossmann, 2019).
Weed Control : Isothiocyanates have been explored for their herbicidal activity, with studies indicating their effectiveness in suppressing certain weed species, suggesting their potential as natural herbicides (Norsworthy & Meehan, 2005).
Chemical Synthesis : Advances in the chemical synthesis of isothiocyanates, including ethyl isothiocyanate, have been documented, with research focusing on environmentally friendly and cost-effective methods (Nath, Jamir & Patel, 2011).
Safety And Hazards
EITC is flammable and its vapors may form explosive mixtures with air . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is very toxic to aquatic life with long-lasting effects .
Future Directions
Future research on EITC could focus on optimizing its chemical structure for tubulin polymerization inhibition . Additionally, combination studies with other antifungal drugs could be done to reduce its MIC and toxicity . EITC and its combinations might be used as alternative therapeutics for the prevention and treatment of C. albicans infections .
properties
IUPAC Name |
isothiocyanatoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNYJWAFDZLWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060258 | |
Record name | Ethane, isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; Sharp mustard-like aroma | |
Record name | Ethyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0303226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | Ethyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.997-1.004 | |
Record name | Ethyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl isothiocyanate | |
CAS RN |
542-85-8 | |
Record name | Ethyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl isothiocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethane, isothiocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, isothiocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3284MJ2T8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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